molecular formula C19H23N B1393702 2-(adamantan-1-yl)-7-methyl-1H-indole CAS No. 906772-93-8

2-(adamantan-1-yl)-7-methyl-1H-indole

Cat. No. B1393702
M. Wt: 265.4 g/mol
InChI Key: YCYDCVWFCSMGGM-UHFFFAOYSA-N
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Description

The compound “2-(adamantan-1-yl)-7-methyl-1H-indole” is a derivative of adamantane, which is a type of hydrocarbon that has a unique, stable structure . Adamantane derivatives have been used in various fields, including medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “2-(adamantan-1-yl)-7-methyl-1H-indole” were not found, there are general methods for synthesizing adamantane derivatives. For instance, 2-(adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles and 2-(adamantan-1-yl)-5-aryltetrazoles have been synthesized, and their structures have been determined by NMR spectroscopy, mass spectrometry, and X-ray analysis .


Chemical Reactions Analysis

Adamantyl-substituted epibromohydrins reacted with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products .


Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can vary widely. For example, 2-(adamantan-1-yl)-2H-isoindole-1-carbonitrile has been found to show the highest fluorescence intensity in polar solvents .

Scientific Research Applications

Enantiospecific Preparation and Pharmaceutical Applications

2-(adamantan-1-yl)-7-methyl-1H-indole derivatives have been utilized in the enantiospecific preparation of α-methyltryptophan. This process is significant for the inexpensive production of carbon-14 labeled compounds like PD 145942 and PD 154075, which are drug candidates for treating anxiety and emesis (Ekhato & Huang, 1997).

Anticancer Research

A series of 2-(adamantan-1-yl)-1H-indol-5-yl urea/thiourea derivatives were synthesized and evaluated for their anticancer properties. These compounds were tested against various cancer cell lines, such as H460 lung cancer, HepG2 liver cancer, and MCF-7 breast cancer cells. Some of these compounds showed significant anti-proliferative activity and induced apoptosis through Nur77-expression modulation (Hu et al., 2017).

Cannabinoid Receptor Research

Indol-3-yl-oxoacetamides, derivatives of 2-(adamantan-1-yl)-1H-indole, have been synthesized and evaluated as potential ligands for cannabinoid receptors. Specifically, the fluorinated derivative was found to be a potent and selective ligand for the CB2 receptor (Moldovan et al., 2017).

Neuroprotective Agent Synthesis

Synthetic fluorescent heterocyclic adamantane amines, including derivatives of 2-(adamantan-1-yl)-1H-indole, have been developed as multifunctional neuroprotective agents. They demonstrate inhibition of the N-methyl-d-aspartate receptor/ion channel, calcium channels, nitric oxide synthase, and exhibit antioxidant properties (Joubert et al., 2011).

properties

IUPAC Name

2-(1-adamantyl)-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N/c1-12-3-2-4-16-8-17(20-18(12)16)19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15,20H,5-7,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYDCVWFCSMGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(adamantan-1-yl)-7-methyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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